molecular formula C16H14F3NO2 B8351046 2-Benzyloxy-N-(3-trifluoromethyl-phenyl)-acetamide

2-Benzyloxy-N-(3-trifluoromethyl-phenyl)-acetamide

Cat. No. B8351046
M. Wt: 309.28 g/mol
InChI Key: DFTYSSIPXNNJKU-UHFFFAOYSA-N
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Patent
US07816353B2

Procedure details

To a 500 mL round-bottomed flask was added benzyloxyacetic acid (4.80 g, 28.9 mmol, 1.0 eq.), EDC (8.30 g, 43.3 mmol, 1.5 eq.), HOBt (5.85 g, 43.3 mmol, 1.5 eq.), and DMF (200 mL). N-methylmorpholine (6.5 mL, 57.7 mmol, 2.0 eq.) was added and the mixture was stirred at room temperature for 30 min. 3-Trifluoromethylaniline (6.12 mL, 49.1 mmol, 1.7 eq.) was added and the reaction mixture was stirred overnight at room temperature. The reaction mixture was diluted with EtOAc (500 mL) and then washed with H2O (1×100 mL), 10% aqueous LiCl (3×100 mL), H2O (1×100 mL), and brine (1×50 mL). The combined aqueous phases were extracted with EtOAc (3×75 mL). The organic phases were combined, dried over anhydrous sodium sulfate, filtered, and concentrated to give an oil which was used in the next step without further purification. LC/MSD (HP Series 1100 MSD) Expected MW: 309.10, Observed M+H, 310.1, Retention time: 1.67. 1H-NMR, DMSO-d6, Varian 400 MHz δ 10.15 (s, 1H), 8.13 (s, 1H), 7.86 (d, 1H), 7.54 (t, 1H), 7.39-6.72 (m, 5H) 5.55 (s, 1H), 4.62 (s, 2H), 4.12 (s, 2H) ppm.
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
8.3 g
Type
reactant
Reaction Step One
Name
Quantity
5.85 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Quantity
6.12 mL
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][CH2:9][C:10]([OH:12])=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(Cl)CCl.C1C=CC2N(O)N=NC=2C=1.CN1CCOCC1.[F:34][C:35]([F:44])([F:43])[C:36]1[CH:37]=[C:38]([CH:40]=[CH:41][CH:42]=1)[NH2:39]>CCOC(C)=O.CN(C=O)C>[CH2:1]([O:8][CH2:9][C:10]([NH:39][C:38]1[CH:40]=[CH:41][CH:42]=[C:36]([C:35]([F:34])([F:43])[F:44])[CH:37]=1)=[O:12])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
4.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OCC(=O)O
Name
Quantity
8.3 g
Type
reactant
Smiles
C(CCl)Cl
Name
Quantity
5.85 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
6.5 mL
Type
reactant
Smiles
CN1CCOCC1
Step Three
Name
Quantity
6.12 mL
Type
reactant
Smiles
FC(C=1C=C(N)C=CC1)(F)F
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred overnight at room temperature
Duration
8 (± 8) h
WASH
Type
WASH
Details
washed with H2O (1×100 mL), 10% aqueous LiCl (3×100 mL), H2O (1×100 mL), and brine (1×50 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous phases were extracted with EtOAc (3×75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give an oil which
CUSTOM
Type
CUSTOM
Details
was used in the next step without further purification

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C1=CC=CC=C1)OCC(=O)NC1=CC(=CC=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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